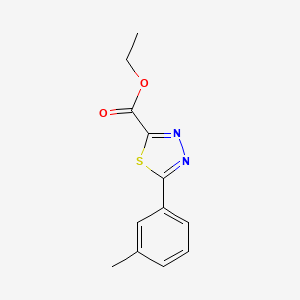

Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate

Description

Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-methylphenyl group at position 5 and an ethoxycarbonyl group at position 2. The synthesis of such derivatives often involves key reactions like Sandmeyer bromination and Suzuki–Miyaura couplings, as demonstrated in related compounds such as ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate (64), which is synthesized via diazotization and subsequent bromination under mild conditions .

Properties

IUPAC Name |

ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-3-16-12(15)11-14-13-10(17-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATACNBJBFHKAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Hydrazide Intermediate (Liquid Phase Synthesis)

This method involves the reaction of a substituted benzoic acid hydrazide (e.g., 3-methylbenzoic acid hydrazide) with carbon disulfide and ethyl chloroformate in the presence of a base such as potassium carbonate. The process typically proceeds under reflux conditions to facilitate cyclization and ring formation.

- Reactants: 3-methylbenzoic acid hydrazide, carbon disulfide, ethyl chloroformate, potassium carbonate

- Conditions: Reflux in suitable solvent (e.g., ethanol or DMF)

- Mechanism: Formation of a dithiocarbazate intermediate followed by cyclization and esterification to yield the thiadiazole ring with ethyl carboxylate

- Advantages: Established method with moderate to good yields

- Limitations: Requires reflux heating, longer reaction times, and organic solvents

This approach is widely used in laboratory-scale synthesis and can be adapted for industrial scale with continuous flow reactors for improved control and yield.

Solid-Phase Grinding Method Using Thiosemicarbazide and Carboxylic Acid (Mechanochemical Synthesis)

A more recent and efficient method involves a solvent-free, solid-phase reaction where thiosemicarbazide, the corresponding carboxylic acid (e.g., 3-methylbenzoic acid), and phosphorus pentachloride are ground together at room temperature in a mortar. This method offers a green chemistry approach with mild conditions and high yields.

| Step | Description |

|---|---|

| 1 | Add thiosemicarbazide (A mol), 3-methylbenzoic acid (B mol), and phosphorus pentachloride (C mol) to a dry mortar (A:B:C = 1:(1–1.2):(1–1.2)) |

| 2 | Grind the mixture at room temperature for 5–15 minutes until complete reaction (monitored by TLC) |

| 3 | Allow the mixture to stand for 30–60 minutes to obtain crude product |

| 4 | Add sodium carbonate solution (5–10% w/w) to adjust pH to 8–8.2 |

| 5 | Filter the mixture, dry the filter cake, and recrystallize from a DMF/water (1:2 v/v) solvent mixture to purify |

- Mild reaction conditions (room temperature, no solvents during reaction)

- Short reaction time (minutes rather than hours)

- High yields (typically >90%)

- Low toxicity and cost due to use of phosphorus pentachloride as catalyst

- Simple post-processing and purification

This method has been demonstrated for various substituted 1,3,4-thiadiazoles and is applicable to the preparation of Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate by using 3-methylbenzoic acid as the carboxylic acid precursor.

Comparative Data Table of Preparation Methods

| Parameter | Hydrazide Cyclization (Liquid Phase) | Solid-Phase Grinding Method |

|---|---|---|

| Reaction Medium | Organic solvents (e.g., ethanol, DMF) | Solvent-free during reaction |

| Temperature | Reflux (~80–120°C) | Room temperature (~25°C) |

| Reaction Time | Several hours | 5–15 minutes grinding + 30–60 minutes standing |

| Catalyst/Reagents | Potassium carbonate, carbon disulfide, ethyl chloroformate | Phosphorus pentachloride |

| Yield | Moderate to good (50–80%) | High (>90%) |

| Equipment Requirements | Heating apparatus, reflux setup | Simple mortar and pestle |

| Environmental Impact | Use of organic solvents, longer heating | Green chemistry, no solvents, low energy |

| Post-processing Complexity | Purification via extraction and chromatography | Filtration and recrystallization |

Research Findings and Analytical Data

Reaction Monitoring and Purity

- TLC Monitoring: The disappearance of the starting thiosemicarbazide spot confirms complete reaction during grinding (developing solvent: ethyl acetate/petroleum ether 1:3)

- Recrystallization: DMF/H2O (1:2 v/v) solvent mixture effectively purifies the product

Spectroscopic Characterization (Typical IR Data)

| Functional Group | IR Absorption (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | ~3200–3450 | Strong, broad (thiadiazole NH) |

| C-H Stretch (Aromatic & Methyl) | ~2900–3100 | Aromatic and methyl groups |

| C=N Stretch (Thiadiazole ring) | ~1630–1650 | Strong, characteristic |

| C-S-C Stretch | ~700–720 | Weak, characteristic |

These IR characteristics confirm the formation of the thiadiazole ring and the presence of the 3-methylphenyl substituent.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate has been extensively studied for its biological activities, including:

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.57 ± 0.6 | |

| HepG2 (Liver) | 4.27 | |

| A549 (Lung) | 68.28% inhibition |

The mechanism of action may involve the inhibition of key enzymes or pathways critical for cancer cell proliferation.

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in various studies .

Agricultural Applications

Due to its biological activity, this compound is being explored as a potential pesticide or fungicide. Its ability to disrupt microbial growth makes it a candidate for protecting crops from various pathogens.

Materials Science

The unique electronic properties of thiadiazole compounds are being investigated for their application in developing new materials with specific electronic or optical characteristics. This includes potential uses in organic semiconductors and photovoltaic devices.

Comparative Analysis with Related Compounds

This compound can be compared with other thiadiazole derivatives to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate | Similar to above but with a para-methyl group | Moderate antimicrobial activity |

| Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate | Chlorine substituent instead of methyl | Enhanced antifungal properties |

This comparison indicates that the specific substituents on the thiadiazole ring significantly influence the compound's biological activities and potential applications.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that structural modifications could enhance the anticancer potency by improving lipophilicity and receptor binding affinity.

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing new derivatives of thiadiazoles and testing their antimicrobial properties against common pathogens. The findings revealed that certain modifications led to compounds with MIC values lower than those of standard antibiotics like ampicillin and fluconazole .

Mechanism of Action

The mechanism of action of Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate is largely dependent on its interaction with biological targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

- Substituent Effects : The 3-methylphenyl group in the target compound introduces steric bulk and electron-donating effects compared to electron-withdrawing groups (e.g., fluorine in compound 64) .

- Synthesis : The target compound likely follows a Sandmeyer bromination pathway similar to compound 64, though specific yield data are unavailable. In contrast, compound 11c requires multi-step hydrazone formation .

Pharmacological Activity Comparisons

1,3,4-Thiadiazole derivatives exhibit varied biological activities depending on substituents:

Anticancer Activity:

- Electron-Withdrawing Groups : Compounds like N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine show enhanced cytotoxicity against breast cancer (MDA-MB-231) compared to cisplatin, attributed to fluorine's electron-withdrawing effects .

- Electron-Donating Groups : The 3-methylphenyl substituent in the target compound may reduce anticancer potency relative to halogenated analogs, as electron-donating groups are less effective in promoting DNA intercalation or kinase inhibition .

Antimicrobial Activity:

- Target Compound : The 3-methylphenyl group may offer moderate antimicrobial activity, though specific data are lacking.

Physicochemical Properties

- Melting Points : Derivatives with extended conjugation (e.g., compound 11c) exhibit higher melting points (190–192°C) due to crystallinity from planar hydrazone moieties . The target compound’s melting point is unreported but expected to be lower than fluorinated analogs like compound 63.

- Solubility: The ethoxycarbonyl group enhances solubility in organic solvents, while aryl substituents (e.g., 3-methylphenyl) reduce aqueous solubility compared to amino-substituted analogs (e.g., ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate) .

Biological Activity

Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for conferring various biological activities. The presence of the 3-methylphenyl group enhances its chemical reactivity and influences its interaction with biological targets.

Anticancer Activity

In Vitro Studies

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. This compound has been tested for its ability to inhibit the growth of several cancer types:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.57 ± 0.6 | |

| HepG2 (Liver) | 4.27 | |

| A549 (Lung) | 68.28% inhibition |

The compound's mechanism of action may involve the inhibition of key enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that structural modifications can enhance the anticancer potency by improving lipophilicity and receptor binding affinity.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Its efficacy against various pathogens is notable:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective against strains |

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis or membrane integrity, leading to cell death.

Anti-inflammatory Properties

Research indicates that compounds containing the thiadiazole moiety exhibit anti-inflammatory effects. This compound may inhibit inflammatory mediators, providing therapeutic benefits in conditions characterized by inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiadiazole Ring : Essential for biological activity due to its ability to interact with various biological targets.

- Substituents on the Phenyl Ring : The nature and position of substituents significantly influence potency and selectivity against different cell types.

Case Studies

Several case studies highlight the potential of thiadiazole derivatives in drug development:

- Anticancer Screening : A study evaluated a series of thiadiazole derivatives against multiple cancer cell lines and found that modifications at the C-5 position led to enhanced anticancer activity compared to standard drugs like doxorubicin .

- Antimicrobial Efficacy : Another investigation reported the synthesis of novel thiadiazole derivatives with improved antimicrobial activity against resistant strains of bacteria and fungi .

Q & A

Q. What are the key synthetic strategies for Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate?

The compound is synthesized via Sandmeyer bromination followed by Suzuki–Miyaura coupling . A scalable route involves brominating ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate with tert-butyl nitrite and CuBr₂ at room temperature (yield: 71%), followed by coupling with 3-methylphenylboronic acid under mild, gram-to-kilogram scale conditions . This method avoids hazardous thiation agents like Lawesson’s reagent, enhancing safety and reproducibility.

Q. How is the structural integrity of this compound confirmed?

Structural confirmation relies on X-ray crystallography (using SHELX software for refinement ) and spectroscopic methods. For example, hydrazone intermediates and triazole-containing derivatives are validated via elemental analysis, IR, NMR, and mass spectrometry, with cross-verification through alternative synthetic routes .

Q. What safety precautions are required when handling this compound?

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (a precursor) is harmful via inhalation, skin contact, or ingestion . Researchers must use PPE, fume hoods, and adhere to protocols for diazonium intermediates, which are thermally unstable and require controlled reaction conditions .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Schäfer’s method achieves scalability by using room-temperature bromination and palladium-catalyzed Suzuki coupling , minimizing side reactions. Key parameters include stoichiometric control of CuBr₂ (0.5 equiv) and dibromomethane as a solvent, enabling high purity and yield even at kilogram scales .

Q. What structural modifications enhance cytotoxic activity in related 1,3,4-thiadiazoles?

Electron-withdrawing groups (e.g., -NO₂, -F) and aromatic substituents on the thiadiazole ring improve anticancer activity. For instance, N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine showed superior inhibition against MDA-MB-231 breast cancer cells compared to cisplatin . SAR studies suggest planar aromatic systems enhance DNA intercalation or kinase inhibition .

Q. Are there alternative synthetic routes to access derivatives?

Yes. Hydrazone intermediates (e.g., ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate) react with ketones in 2-propanol to form triazole-fused derivatives, validated by spectral overlap and mixed melting points . Microwave-assisted cyclization or photochemical methods could further reduce reaction times.

Q. What role does this compound play in drug discovery pipelines?

As a cytotoxic scaffold , it inhibits cancer cell proliferation (e.g., breast cancer MDA-MB-231) and serves as a precursor for cannabinoid receptor agonists or kinase inhibitors. Derivatives with triazole moieties exhibit enhanced bioavailability and target specificity .

Q. How are computational methods applied to study its properties?

Molecular docking predicts binding affinities for targets like EGFR or PDK1, while DFT calculations analyze electronic effects of substituents on reactivity. For example, electron-deficient aryl groups increase electrophilicity at the thiadiazole core, favoring nucleophilic attack in biological systems .

Q. How should diazonium intermediates be handled during synthesis?

Diazonium salts require low-temperature stabilization (0–5°C) and immediate use to prevent decomposition. The Sandmeyer reaction employs tert-butyl nitrite for safer diazotization, avoiding explosive gaseous byproducts .

Q. What is the compound’s stability under varying storage conditions?

While specific data are limited, analogous thiadiazoles are stored at –20°C under inert atmosphere to prevent hydrolysis or oxidation. Stability studies using HPLC or TLC under accelerated conditions (e.g., 40°C/75% RH) are recommended for long-term assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.